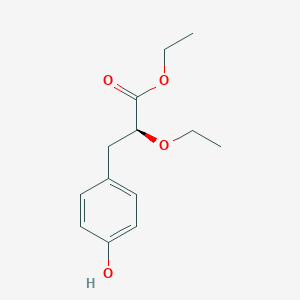

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-3-16-12(13(15)17-4-2)9-10-5-7-11(14)8-6-10/h5-8,12,14H,3-4,9H2,1-2H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJJCKFYYBEQRQ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC1=CC=C(C=C1)O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H](CC1=CC=C(C=C1)O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431204 | |

| Record name | Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222555-06-8 | |

| Record name | Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 222555-06-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester chemical properties

An In-depth Technical Guide to (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester

Abstract

This technical guide provides a comprehensive examination of ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate, a chiral synthetic intermediate of considerable value in medicinal chemistry and pharmaceutical research. This document delineates the compound's core chemical and physical properties, explores its synthesis and chemical reactivity, and details its primary applications, particularly its role as a critical building block for Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonists used in the development of therapeutics for type 2 diabetes. We will delve into the mechanistic rationale behind its use, provide detailed protocols for its handling and characterization, and ground all claims in authoritative references to ensure scientific integrity. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile molecule.

Introduction: A Key Chiral Building Block

This compound, hereafter referred to as the "target compound," is a high-purity synthetic intermediate whose molecular architecture is pivotal for modern drug discovery. Its structure incorporates three key features that define its utility:

-

A Stereospecific Center: The (S)-enantiomer provides a precise three-dimensional orientation essential for high-affinity binding to specific biological targets.[1]

-

A Phenolic Hydroxyl Group: This functional group serves as a versatile handle for synthetic modification and can participate in crucial hydrogen bonding interactions with biological receptors.[1]

-

An Ethoxypropionic Acid Ester Moiety: The ester can act as a prodrug feature, undergoing hydrolysis in biological systems to release an active carboxylic acid, while the ethoxy group influences the compound's steric and electronic profile.[1]

These characteristics make the target compound an indispensable precursor in the synthesis of novel therapeutics, most notably for metabolic disorders. Its primary application lies in the development of PPARγ agonists, which are instrumental in enhancing insulin sensitivity and regulating glucose and lipid metabolism.[1] This guide will provide the foundational knowledge required to effectively utilize this compound in a research and development setting.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental to its application. The following tables summarize the key identifiers and computed properties for the target compound.

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate | PubChem[2] |

| CAS Number | 222555-06-8 | PubChem[2], ChemicalBook[3] |

| Molecular Formula | C₁₃H₁₈O₄ | PubChem[2], Santa Cruz Biotechnology[4] |

| Canonical SMILES | CCOC(=O)OCC | PubChem[2] |

| InChI | InChI=1S/C13H18O4/c1-3-16-12(13(15)17-4-2)9-10-5-7-11(14)8-6-10/h5-8,12,14H,3-4,9H2,1-2H3/t12-/m0/s1 | PubChem[2] |

| InChIKey | NEJJCKFYYBEQRQ-LBPRGKRZSA-N | PubChem[2] |

Physicochemical and Computed Properties

| Property | Value | Source |

| Molecular Weight | 238.28 g/mol | PubChem[2], ChemicalBook[3] |

| Appearance | White to yellow solid | ChemicalBook[3] |

| Boiling Point (Predicted) | 367.3 ± 27.0 °C at 760 mmHg | ChemicalBook[3], Amole Biotechnology[5] |

| Density (Predicted) | 1.116 ± 0.06 g/cm³ | ChemicalBook[3], Amole Biotechnology[5] |

| pKa (Predicted) | 9.75 ± 0.15 | ChemicalBook[3] |

| XLogP3-AA | 2.4 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |

Synthesis and Mechanistic Considerations

The synthesis of the target compound requires a stereocontrolled approach to establish the chiral center at the C-2 position. A common and logical strategy involves the Williamson ether synthesis on a chiral hydroxy ester precursor. This approach is favored because the starting material, ethyl (S)-2-hydroxy-3-(4-hydroxyphenyl)propanoate, is commercially available or can be readily derived from the natural amino acid L-tyrosine.

Proposed Synthetic Workflow

The diagram below outlines a plausible and efficient two-step synthetic route. The causality behind this workflow is rooted in protecting the more acidic phenolic hydroxyl group before performing the etherification on the secondary alcohol. However, for the target compound, direct etherification of the α-hydroxy group is the key step.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis

This protocol is a representative methodology. Researchers must adapt it based on laboratory conditions and scale, always adhering to rigorous safety standards.

-

Preparation of Starting Material: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add ethyl (S)-2-hydroxy-3-(4-hydroxyphenyl)propanoate (1.0 eq).

-

Anhydrous Conditions: Dissolve the starting material in anhydrous tetrahydrofuran (THF). The use of an anhydrous aprotic solvent is critical to prevent quenching of the strong base.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 1.1 eq), a strong base, portion-wise. The choice of NaH is deliberate; its reaction with the alcohol generates non-nucleophilic H₂ gas, which safely exits the system, driving the reaction forward. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete formation of the alkoxide.

-

Etherification: Add ethyl iodide (1.2 eq) dropwise via the dropping funnel. The reaction proceeds via an Sₙ2 mechanism, where the alkoxide nucleophilically attacks the electrophilic carbon of the ethyl iodide. The stereochemistry at the chiral center is retained.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Extraction: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography on silica gel to yield the pure target compound.

Spectroscopic and Analytical Characterization

Structural confirmation is a non-negotiable step in synthesis. The following techniques are standard for characterizing the target compound.

Caption: Chemical Structure of the Target Compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This analysis will confirm the presence of all protons and their chemical environments. Key expected signals include:

-

Aromatic protons of the para-substituted phenyl ring.

-

The characteristic signal for the phenolic -OH proton.

-

Multiplets for the -CH₂- group of the propionate backbone.

-

The chiral proton signal (-CH-O-).

-

Quartets and triplets corresponding to the two ethyl groups (from the ester and the ether).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides a count of unique carbon atoms. Expected signals would correspond to the carbonyl carbon of the ester, aromatic carbons, the chiral carbon, and the aliphatic carbons of the ethyl and ethoxy groups.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): This technique identifies functional groups. Key expected absorbances include:

-

A broad O-H stretch for the phenolic group.

-

A strong C=O stretch for the ester carbonyl group.

-

C-O stretches for the ether and ester linkages.

-

C-H stretches for aromatic and aliphatic groups.

-

-

Mass Spectrometry (MS): This confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₁₃H₁₈O₄.[2][4]

Chemical Reactivity and Mechanism of Action

The target compound's utility stems from its defined reactivity and its role as a precursor in pharmacologically active molecules.

Key Chemical Reactions

-

Ester Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (S)-2-Ethoxy-3-(4-hydroxyphenyl)propanoic acid.[1] This is often a key step in converting the intermediate into a final active pharmaceutical ingredient (API).

-

Phenol Alkylation/Acylation: The nucleophilic phenolic hydroxyl group can be further functionalized. This is the primary site for adding larger molecular fragments to build more complex drug candidates.

-

Oxidation: The phenol group is susceptible to oxidation, which can be a consideration for stability and storage.[1]

Mechanism of Action: A Precursor to PPARγ Agonists

The primary pharmacological interest in this compound is its use in synthesizing PPARγ agonists.[1] PPARγ is a nuclear receptor that plays a central role in adipogenesis and the regulation of glucose and lipid homeostasis.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate | C13H18O4 | CID 9816147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 222555-06-8 CAS MSDS (this compound ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. CAS#:222555-06-8 | (S)-ETHYL 2-ETHOXY-3-(4-HYDROXYPHENYL)PROPANOATE | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Synthesis of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester

This guide provides a comprehensive overview of the synthetic pathway for (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester, a key chiral intermediate in the development of various pharmaceuticals, notably for metabolic disorders such as type 2 diabetes.[1][2][3] The synthesis leverages fundamental organic reactions to construct the target molecule with high chemical and enantiomeric purity.

Introduction: Strategic Importance

This compound serves as a crucial building block in medicinal chemistry.[4][5] Its stereospecific structure is essential for selective interaction with biological targets, making its efficient and enantiomerically pure synthesis a topic of significant interest for researchers and drug development professionals.[1][2] This document will detail a validated synthetic approach, focusing on the underlying chemical principles and practical experimental considerations.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests a convergent approach. The core structure can be deconstructed into key fragments, highlighting the primary bond formations required. The ethoxy group at the C2 position can be introduced via a Williamson ether synthesis on a corresponding hydroxy ester precursor. The stereochemistry at this C2 position is paramount and is typically established through the use of a chiral starting material.

Our forward synthesis strategy, therefore, commences from a readily available chiral precursor, (S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid, and proceeds through two main transformations:

-

Fischer Esterification: Protection of the carboxylic acid as an ethyl ester.

-

Williamson Ether Synthesis: Introduction of the ethoxy group at the C2 hydroxyl position.

This strategy is efficient and allows for good control over the stereochemistry of the final product.

Visualizing the Synthetic Pathway

The overall transformation from the starting material to the final product is depicted below.

Caption: Overall synthetic scheme for this compound.

Detailed Experimental Protocols

The following protocols are based on established and scalable procedures, ensuring high yield and purity.[6]

Part 1: Fischer Esterification of (S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid

This initial step protects the carboxylic acid moiety as its ethyl ester, preventing unwanted side reactions in the subsequent etherification step.

Protocol:

-

To a solution of (S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid (1.0 eq.) in ethanol (EtOH), add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (HCl) (e.g., 0.1-0.2 eq.).

-

Heat the reaction mixture to reflux and monitor the progress by a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or used directly in the next step if purity is deemed sufficient.

Part 2: Williamson Ether Synthesis for Ethoxy Group Introduction

The Williamson ether synthesis is a classic and reliable method for forming ethers.[7][8][9][10] It proceeds via an SN2 mechanism where an alkoxide nucleophilically attacks an alkyl halide.[10][11]

Mechanism Visualization:

Caption: Mechanism of the Williamson Ether Synthesis.

Protocol:

-

Dissolve the (S)-Ethyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate (1.0 eq.) from the previous step in a suitable aprotic solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

Add a strong base, such as sodium hydride (NaH) (1.1 eq.), portion-wise to the solution to form the alkoxide.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add an ethylating agent, such as ethyl iodide (EtI) or diethyl sulfate ((Et)₂SO₄) (1.2 eq.), dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or HPLC.

-

Quench the reaction carefully by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Data Summary

The following table summarizes typical results for this synthetic sequence.

| Step | Product | Typical Yield (%) | Purity (%) | Enantiomeric Excess (e.e.) (%) |

| Fischer Esterification | (S)-Ethyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate | >95 | >98 | >99 |

| Williamson Ether Synthesis | This compound | ~93[6] | >99[6] | >97.8[6] |

Conclusion

The described two-step synthesis provides a reliable and efficient route to this compound. The methodology employs well-understood, scalable reactions and starts from a commercially available chiral precursor, ensuring high enantiomeric purity in the final product. This guide serves as a foundational document for researchers and professionals in the field of drug development, enabling the consistent and high-quality production of this vital intermediate.

References

- Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid.

-

Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. National Center for Biotechnology Information. [Link]

-

Process Development and Scale-Up of the PPAR Agonist NNC 61-4655. Organic Process Research & Development. [Link]

-

Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]

-

(S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate. MySkinRecipes. [Link]

-

The Williamson Ether Synthesis. Chemistry Steps. [Link]

-

Williamson Ether Synthesis. KPU Pressbooks. [Link]

-

Williamson Ether Synthesis reaction. BYJU'S. [Link]

-

Williamson ether synthesis. Wikipedia. [Link]

-

Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate. PubChem. [Link]

-

Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. PubMed. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate [myskinrecipes.com]

- 3. Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.bg.ac.rs [chem.bg.ac.rs]

- 6. EP1237855B1 - Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid - Google Patents [patents.google.com]

- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. byjus.com [byjus.com]

- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 11. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

An In-Depth Technical Guide to (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate (CAS: 222555-06-8)

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate, identified by CAS number 222555-06-8, is a chiral ester of significant interest in medicinal chemistry and pharmaceutical development. It serves not as an end-product therapeutic agent itself, but as a crucial, high-value chiral building block for the synthesis of more complex, pharmacologically active molecules. Its structure, featuring a specific stereocenter, a hydroxylated phenyl ring, and an ethoxy group, makes it an ideal starting point or intermediate for targeted drug design. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its purification, its primary applications in drug discovery—most notably as a core scaffold for novel dual PPARα/γ agonists—and essential safety and handling information.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its effective use in a research and development setting.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 222555-06-8[1][2][3][4][5][6] |

| IUPAC Name | ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate[3][6] |

| Molecular Formula | C₁₃H₁₈O₄[1][2][3][4] |

| Molecular Weight | 238.28 g/mol [1][3] |

| Synonyms | (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester, Ethyl (S)-2-Ethoxy-3-(4-hydroxyphenyl)propionate, (S)-ethyl 3-(4-hydroxyphenyl)-2-ethoxypropionate[2][3] |

Physicochemical Data

The following properties are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source |

| Physical Form | Colorless to White to Yellow Solid or Semi-solid or liquid | |

| Density | 1.116 g/cm³ | [1][2] |

| Boiling Point | 367.3 °C at 760 mmHg | [1][2] |

| Flash Point | 134.9 °C | [1][2] |

| Refractive Index | 1.515 | [1][2] |

| Polar Surface Area | 55.76 Ų | [1][2][3] |

| LogP | 1.90 | [1][2] |

| Storage | Sealed in dry, 2-8 °C |

Synthesis and Purification

While various synthetic routes exist, the purification of (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate to high chemical and enantiomeric purity is paramount for its use in pharmaceutical applications. The following protocol is adapted from established patent literature, demonstrating a robust method for crystallization.[7]

Laboratory Protocol: Purification via Crystallization

This procedure describes the crystallization of the target compound from an ethyl acetate solution, a method proven to yield high purity and enantiomeric excess.

Causality Note: The use of a weak base like sodium bicarbonate (NaHCO₃) is critical. It neutralizes any acidic impurities without hydrolyzing the desired ester product, which could occur with a stronger base. The subsequent cooling to 0-5°C significantly reduces the compound's solubility, maximizing crystal formation and yield.

Step-by-Step Methodology:

-

Solution Preparation: Begin with the crude (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate dissolved in ethyl acetate (EtOAc). Concentrate this solution under vacuum to a volume of approximately 1700-2000 ml.

-

Cooling: Cool the concentrated solution to 20°C.

-

Crystallization Induction: In a separate vessel, prepare a 7% (w/w) aqueous solution of NaHCO₃ (3500 ml).

-

Controlled Addition: Under vigorous stirring, slowly add the EtOAc solution containing the product to the NaHCO₃ solution over a period of 30-40 minutes. Crystallization should commence within a few minutes of addition.[7]

-

Maturation and Yield Maximization: Once the addition is complete, cool the resulting slurry to a temperature of 0-5°C. Maintain stirring at this temperature for at least one hour to ensure complete crystallization.[7]

-

Isolation: Filter the crystals from the slurry using a Buchner funnel or a similar filtration apparatus.

-

Drying: Dry the isolated crystals under vacuum to remove residual solvents.

Expected Outcome: This protocol is reported to yield a product with a chemical purity exceeding 99% and an enantiomeric excess (e.e.) greater than 97.8%.[7]

Workflow Visualization: Purification Process

The following diagram illustrates the key stages of the purification protocol.

Caption: Purification workflow for high-purity product.

Core Application in Drug Discovery

The primary value of (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate lies in its role as a key intermediate for synthesizing dual Peroxisome Proliferator-Activated Receptor (PPAR) agonists.

Scaffold for Dual PPARα/γ Agonists

Metabolic syndrome is a complex condition characterized by dyslipidemia, insulin resistance, and obesity, significantly increasing the risk of type 2 diabetes mellitus (T2DM).[8][9] PPARs are nuclear receptors that play a central role in regulating lipid and glucose metabolism.

-

PPARα activation primarily lowers triglycerides.

-

PPARγ activation improves insulin sensitivity.

A dual agonist that targets both subtypes presents a promising therapeutic strategy for comprehensively treating metabolic syndrome.[9]

Scientific studies have successfully utilized (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate as the core pharmacophore for building novel dual PPARα/γ agonists.[8] In this context, the compound's phenolic hydroxyl group serves as a reactive handle to conjugate other molecules, such as monoterpenoids, creating a library of new chemical entities.[8][9] These new derivatives have been evaluated for their ability to activate both PPARα and PPARγ, with in-vivo studies in mouse models of T2DM demonstrating significant hypoglycemic and hypolipidemic effects.[8][9]

Visualization: Mechanism of Action for Derivatives

The diagram below provides a simplified overview of the therapeutic target for molecules derived from (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate.

Caption: Target pathway for derivative compounds.

Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure personnel safety. (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate is classified with GHS07 hazards.

GHS Hazard Summary

| Hazard Information | Details |

| Pictogram | GHS07 (Exclamation Mark)[6] |

| Signal Word | Warning [6] |

| Hazard Statements | H315: Causes skin irritation[3][6]H319: Causes serious eye irritation[3][6]H335: May cause respiratory irritation[3][6] |

| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338[6] |

Handling and Storage Recommendations

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a dry and cool place, as recommended between 2-8°C.

Conclusion

(S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate (CAS 222555-06-8) is a well-characterized chiral intermediate with established physicochemical properties and purification protocols. While its direct biological activity is limited, its true value is realized in its application as a foundational scaffold in drug discovery. Its demonstrated use in the synthesis of potent dual PPARα/γ agonists for the potential treatment of metabolic syndrome and T2DM underscores its importance to medicinal chemists and drug development professionals. Adherence to proper safety and handling protocols is mandatory for its use in any laboratory setting.

References

-

Chemsrc. (S)-ETHYL 2-ETHOXY-3-(4-HYDROXYPHENYL)PROPANOATE. [Link]

-

MDPI. Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. [Link]

-

PubChem. Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate. [Link]

-

Pharmaffiliates. Ethyl (S)-2-Ethoxy-3-(4-hydroxyphenyl)propionate. [Link]

-

Chemsrc. ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate. [Link]

-

MySkinRecipes. (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate. [Link]

-

PubChem. Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate. [Link]

- Google Patents. Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid.

-

PubMed. Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. [Link]

Sources

- 1. CAS#:222555-06-8 | (S)-ETHYL 2-ETHOXY-3-(4-HYDROXYPHENYL)PROPANOATE | Chemsrc [chemsrc.com]

- 2. echemi.com [echemi.com]

- 3. Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate | C13H18O4 | CID 9816147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. benchchem.com [benchchem.com]

- 6. 222555-06-8 | (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate - AiFChem [aifchem.com]

- 7. EP1237855B1 - Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester

Abstract

Introduction

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester is a multi-functional organic molecule characterized by a chiral center, an aromatic ring with a phenolic hydroxyl group, an ether linkage, and an ester moiety. Its molecular formula is C₁₃H₁₈O₄, with a corresponding molecular weight of 238.28 g/mol . The stereochemistry at the C2 position, along with the diverse functional groups, makes spectroscopic analysis a critical tool for its unambiguous identification and for ensuring its stereochemical purity. This guide will provide a detailed roadmap for interpreting the key spectroscopic signatures of this molecule.

Caption: Molecular structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For the title compound, both ¹H and ¹³C NMR will provide a wealth of information regarding its carbon skeleton and the electronic environment of each atom.

Experimental Protocol for NMR Analysis

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for general organic compounds, while DMSO-d₆ is useful for ensuring the observation of the phenolic -OH proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse sequence with a 90° pulse angle is typically used.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.

Caption: A generalized workflow for NMR analysis.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz are summarized below.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -CH₃ (ester) | 1.20 - 1.30 | triplet | 3H | ~7.1 |

| -CH₃ (ethoxy) | 1.15 - 1.25 | triplet | 3H | ~7.0 |

| -CH₂- (ester) | 4.10 - 4.25 | quartet | 2H | ~7.1 |

| -CH₂- (ethoxy) | 3.40 - 3.60 | quartet | 2H | ~7.0 |

| Ar-CH₂- | 2.90 - 3.10 | doublet of doublets | 2H | ~14.0, ~6.0 & ~8.0 |

| -CH- (chiral) | 3.90 - 4.10 | triplet | 1H | ~7.0 |

| Ar-H (ortho to -OH) | 6.70 - 6.80 | doublet | 2H | ~8.5 |

| Ar-H (meta to -OH) | 7.00 - 7.10 | doublet | 2H | ~8.5 |

| Ar-OH | 5.00 - 6.00 (variable) | broad singlet | 1H | - |

Interpretation of the ¹H NMR Spectrum:

-

Ethyl Ester Group: The ethyl ester will give rise to a characteristic triplet for the methyl protons and a quartet for the methylene protons, with a coupling constant of approximately 7.1 Hz. The methylene protons are deshielded by the adjacent oxygen atom, hence their downfield shift.

-

Ethoxy Group: Similarly, the ethoxy group will present a triplet and a quartet. The methylene protons of the ethoxy group are expected to be slightly more shielded than those of the ethyl ester due to the electronic environment.

-

Aromatic Protons: The p-substituted aromatic ring will exhibit a classic AA'BB' system, which often appears as two doublets. The protons ortho to the electron-donating hydroxyl group will be more shielded and appear at a lower chemical shift compared to the protons meta to the hydroxyl group.

-

Benzylic and Chiral Protons: The benzylic protons (-CH₂-Ar) are diastereotopic due to the adjacent chiral center. This will result in a more complex splitting pattern, likely a doublet of doublets for each proton. The chiral methine proton (-CH-) will be coupled to the adjacent benzylic protons, appearing as a triplet.

-

Phenolic Proton: The chemical shift of the phenolic proton is highly dependent on the solvent, concentration, and temperature. It will typically appear as a broad singlet and can be confirmed by a D₂O exchange experiment, where the signal disappears.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

| Carbon Assignment | Predicted δ (ppm) |

| -CH₃ (ester) | 14.0 - 14.5 |

| -CH₃ (ethoxy) | 15.0 - 15.5 |

| Ar-CH₂- | 38.0 - 40.0 |

| -CH₂- (ester) | 60.5 - 61.5 |

| -CH₂- (ethoxy) | 66.0 - 67.0 |

| -CH- (chiral) | 80.0 - 82.0 |

| Ar-C (ortho to -OH) | 115.0 - 116.0 |

| Ar-C (ipso to -CH₂-) | 128.0 - 130.0 |

| Ar-C (meta to -OH) | 130.0 - 131.0 |

| Ar-C (ipso to -OH) | 155.0 - 156.0 |

| C=O (ester) | 172.0 - 174.0 |

Interpretation of the ¹³C NMR Spectrum:

-

Alkyl Region: The methyl carbons of the ethyl and ethoxy groups will appear at the highest field (lowest ppm). The methylene carbons will be further downfield due to the deshielding effect of the adjacent oxygen atoms.

-

Aromatic Region: The aromatic carbons will resonate between 115 and 160 ppm. The carbon attached to the hydroxyl group (ipso to -OH) will be the most deshielded, while the carbons ortho to the -OH group will be the most shielded due to its electron-donating nature.

-

Carbonyl Carbon: The ester carbonyl carbon will have the most downfield chemical shift, typically in the range of 172-174 ppm.

-

Chiral Carbon: The carbon of the chiral center, being attached to an oxygen atom, will be significantly deshielded and appear in the 80-82 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Experimental Protocol for IR Analysis

-

Sample Preparation: The sample can be analyzed as a neat liquid film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄ or CHCl₃).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The final spectrum is presented as a plot of transmittance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3500 - 3200 (broad) | O-H (Phenol) | Stretching |

| 3050 - 3000 | C-H (Aromatic) | Stretching |

| 2980 - 2850 | C-H (Aliphatic) | Stretching |

| 1750 - 1735 | C=O (Ester) | Stretching |

| 1610, 1515 | C=C (Aromatic) | Stretching |

| 1250 - 1200 | C-O (Ester & Phenol) | Stretching |

| 1150 - 1050 | C-O (Ether) | Stretching |

Interpretation of the IR Spectrum:

-

O-H Stretch: A broad and strong absorption band in the region of 3500-3200 cm⁻¹ is a clear indication of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.[1]

-

C-H Stretches: Absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while those just below 3000 cm⁻¹ correspond to aliphatic C-H stretching.

-

C=O Stretch: A strong, sharp peak around 1740 cm⁻¹ is the characteristic absorption for the ester carbonyl group.[2]

-

C=C Stretches: Absorptions in the 1610-1515 cm⁻¹ region are indicative of the aromatic ring.

-

C-O Stretches: The fingerprint region (below 1500 cm⁻¹) will contain several C-O stretching bands from the ester, ether, and phenol functionalities, typically appearing in the 1250-1050 cm⁻¹ range.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol for MS Analysis

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which will lead to extensive fragmentation. Electrospray Ionization (ESI) is a softer ionization technique that is often used for less volatile or thermally labile molecules and typically results in a prominent molecular ion peak.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Caption: A generalized workflow for mass spectrometry.

Predicted Mass Spectrum and Fragmentation Pattern

The molecular ion [M]⁺• is expected at m/z = 238. Key fragmentation pathways under EI conditions are predicted as follows:

| m/z | Proposed Fragment |

| 238 | [C₁₃H₁₈O₄]⁺• (Molecular Ion) |

| 193 | [M - •OC₂H₅]⁺ |

| 165 | [M - •COOC₂H₅]⁺ |

| 107 | [HO-C₆H₄-CH₂]⁺ (hydroxybenzyl cation) |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Interpretation of the Mass Spectrum:

-

Molecular Ion: The presence of a peak at m/z 238 would confirm the molecular weight of the compound.

-

Loss of Ethoxy Radical: A common fragmentation for ethyl esters is the loss of the ethoxy radical (•OC₂H₅), leading to an acylium ion at m/z 193.[5]

-

Loss of the Ester Group: Cleavage of the entire ethyl ester group would result in a fragment at m/z 165.

-

Benzylic Cleavage: The most favorable cleavage is often at the benzylic position, leading to the formation of the stable hydroxybenzyl cation at m/z 107. This is expected to be a major peak in the spectrum.

-

Tropylium Ion: Rearrangement of the benzyl fragment can lead to the formation of the highly stable tropylium ion at m/z 91.

Conclusion

The spectroscopic characterization of this compound relies on a multi-technique approach. The predicted ¹H and ¹³C NMR, IR, and MS data presented in this guide provide a comprehensive and scientifically grounded framework for the identification and structural elucidation of this molecule. By understanding the expected spectral features and their correlation with the molecular structure, researchers can confidently analyze and characterize this compound, ensuring its quality and purity for applications in research and development. The experimental protocols outlined herein offer a standardized approach to data acquisition, promoting consistency and comparability of results across different laboratories.

References

-

Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. [Link]

-

Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

-

Fiveable. (n.d.). Spectroscopy of Ethers. [Link]

-

AdiChemistry. (n.d.). INFRARED SPECTROSCOPY OF ALCOHOLS - PHENOLS. [Link]

-

McMurry, J. (2023). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition. OpenStax. [Link]

-

Oregon State University. (2020). CH 336: Ether Spectroscopy. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of phenol. [Link]

-

Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol. [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Phenols and Enols. [Link]

-

Problems in Chemistry. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Oxford Academic. (n.d.). Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. [Link]

-

Slideshare. (n.d.). Msc alcohols, phenols, ethers. [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. (2015). MASS SPECTRUM OF ETHERS. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

-

ECHIMICA. (2020). Mass Spectroscopy Lecture 5: Fragmentation of Phenol. [Link]

-

ACS Publications. (2018). Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. [Link]

-

ECHIMICA. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. (2015). Ester infrared spectra. [Link]

-

Identification of Aromatic Fatty Acid Ethyl Esters. (n.d.). [Link]

-

Chemistry LibreTexts. (2023). Identifying the Presence of Particular Groups. [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of ethyl ethanoate. [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Esters. [Link]

-

ResearchGate. (n.d.). IR Spectrum of Ethyl ester (A) and soap (B). [Link]

-

Oregon State University. (2020). Carbon NMR Chemical Shifts. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

Canadian Science Publishing. (n.d.). THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF PARA-SUBSTITUTED PHENOLS. [Link]

-

PubMed. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. [Link]

-

NMR Chemical Shifts. (n.d.). [Link]

-

Chemistry LibreTexts. (2023). 17.12: Spectroscopy of Alcohols and Phenols. [Link]

-

organic-chemistry-tutor.com. (n.d.). 12.04 1H NMR Chemical Shifts. [Link]

-

Table of Characteristic Proton NMR Shifts. (n.d.). [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of 100% ethyl acetate, neat. [Link]

-

OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Allery Chemistry. (2024). NMR of ethyl ethanoate for A-level Chemistry. [Link]

-

National Institutes of Health. (n.d.). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. [Link]

-

PubMed. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

Sources

Physical properties of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester

An In-depth Technical Guide to the Physical Properties of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the known and predicted physical properties of this compound. As a key chiral intermediate in the synthesis of various pharmaceutical agents, a thorough understanding of its physical characteristics is paramount for its effective handling, characterization, and application in drug discovery and development pipelines.[1][2] This document moves beyond a simple data sheet, offering insights into the experimental determination of these properties and their implications for quality control and formulation.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to confirm its structure and identity. This compound is a chiral molecule belonging to the ester and phenol chemical classes. Its structure features a central stereocenter, an ethoxy group, an ethyl ester, and a p-hydroxyphenyl moiety, all of which dictate its physical and chemical behavior.

Chemical Structure:

(A simplified 2D representation of the molecular structure)

Precise identification is ensured by a combination of its systematic name and universally recognized chemical identifiers.

| Identifier | Value | Source(s) |

| IUPAC Name | ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate | [3] |

| CAS Number | 222555-06-8 | [3][4] |

| Molecular Formula | C₁₃H₁₈O₄ | [3][4] |

| Molecular Weight | 238.28 g/mol | [5][6] |

| Exact Mass | 238.12050905 Da | [3][7][8] |

Physicochemical and Thermal Properties

The physicochemical properties of an active pharmaceutical ingredient (API) or intermediate are critical determinants of its behavior in both chemical reactions and biological systems.

| Property | Value / Description | Source(s) |

| Physical State | Not explicitly documented; likely a crystalline solid or viscous oil at room temperature. | |

| Boiling Point | 367.3 °C (Predicted) | [7] |

| Density | 1.116 g/cm³ (Predicted) | [7] |

| Refractive Index | 1.515 (Predicted) | [7] |

Thermal Properties: Melting and Boiling Points

The melting and boiling points are fundamental physical constants that provide insights into the purity and thermal stability of a compound.

Melting Point

A sharp, well-defined melting point is a primary indicator of high purity for a crystalline solid. Conversely, the presence of impurities typically results in a depressed and broadened melting point range.[9] While a specific experimental value for this compound is not publicly available, its determination is a critical quality control step.

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol outlines a standard procedure for determining the melting point range of a solid organic compound.

-

Sample Preparation: A small amount of the dried, powdered compound is packed into a glass capillary tube to a height of 1-2 mm.[9][10]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (such as a Mel-Temp or Thiele tube) alongside a calibrated thermometer.

-

Initial Determination: A rapid heating is performed to find an approximate melting range. This saves time and establishes the temperature region of interest.

-

Accurate Determination: A fresh sample is heated slowly, at a rate of 1-2°C per minute, once the temperature is within 15-20°C of the approximate melting point.[11]

-

Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire solid mass has turned into a clear liquid. The melting point is reported as the range T1-T2.[11]

Caption: Workflow for accurate melting point determination.

Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[12] For compounds that may decompose at high temperatures, boiling point determination is often performed under reduced pressure. A predicted boiling point of 367.3°C at standard pressure has been reported for this compound.[7]

Experimental Protocol: Boiling Point Determination (Microscale)

-

Setup: A small amount of the liquid (a few milliliters) is placed into a fusion tube or small test tube.[13][14]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the liquid with the open end down.[12]

-

Heating: The assembly is attached to a thermometer and heated gently in a heating block or Thiele tube.[14][15]

-

Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. The heat is then removed.[12]

-

Recording: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[12]

Solubility

Solubility is a critical parameter in drug development, influencing everything from formulation strategies to bioavailability.[16][17] While quantitative aqueous solubility data is not available, patent literature indicates its solubility in organic solvents like ethyl acetate, methylene chloride, and acetonitrile.[18] Its structure, containing a polar phenol group and a larger, nonpolar backbone, suggests it will have limited solubility in water and good solubility in moderately polar organic solvents.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[19]

-

Preparation: An excess amount of the solid compound is added to a known volume of the solvent system (e.g., pH 7.4 phosphate-buffered saline) in a sealed vial.[20]

-

Equilibration: The vial is agitated in a temperature-controlled environment (e.g., 37°C for physiological relevance) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[19][20]

-

Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged to separate the undissolved solid from the saturated solution.[20]

-

Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as HPLC or LC-MS/MS.[20]

-

Replication: The experiment should be performed in at least triplicate to ensure the reliability of the results.[19]

Caption: Shake-flask method for equilibrium solubility.

Optical Activity

As a single enantiomer, this compound is optically active, meaning it will rotate the plane of plane-polarized light.[21] The direction and magnitude of this rotation are quantified by its specific rotation, [α], a characteristic physical property.[22] Enantiomers rotate light to an equal degree but in opposite directions.[22] The "(S)" designation refers to the absolute configuration of the chiral center but does not predict the direction of rotation (+ or -).[22]

Experimental Protocol: Specific Rotation Measurement

-

Solution Preparation: A solution of the compound is prepared by accurately weighing the sample and dissolving it in a known volume of a specified solvent to a precise concentration (c), typically expressed in g/mL.[23]

-

Polarimeter Blank: The polarimeter is zeroed using a sample cell filled only with the pure solvent.[24]

-

Sample Measurement: The sample cell is rinsed and filled with the prepared solution, ensuring no air bubbles are present.[25] The path length (l) of the cell, in decimeters (dm), is noted (typically 1 dm).[21]

-

Observed Rotation: The observed rotation (α) is measured at a specific temperature (T) and wavelength (λ), commonly the sodium D-line (589 nm).[21][24]

-

Calculation: The specific rotation is calculated using the formula: [α]Tλ = α / (c × l)[21]

Spectroscopic and Spectrometric Profile

Spectroscopic data provides a fingerprint of a molecule, enabling unambiguous structural confirmation and the identification of functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the phenyl ring, the methine proton at the chiral center, and the various methylene and methyl protons of the two ethoxy groups. The splitting patterns (e.g., triplets and quartets for the ethyl groups) would be key identifiers.[26]

-

¹³C NMR: The carbon NMR spectrum would show 13 distinct signals corresponding to each unique carbon atom in the molecule. The chemical shifts would confirm the presence of the ester carbonyl carbon, aromatic carbons, and aliphatic carbons.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the elemental composition by providing a highly accurate mass measurement. The monoisotopic mass of 238.12050905 Da corresponds to the molecular formula C₁₃H₁₈O₄.[3] Electron ionization (EI) mass spectrometry would likely show fragmentation patterns corresponding to the loss of the ethyl ester group or cleavage at other key bonds.

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected absorption bands include:

-

A broad peak around 3400-3200 cm⁻¹ for the phenolic O-H stretch.

-

A strong, sharp peak around 1750-1730 cm⁻¹ for the C=O stretch of the ester.

-

Peaks in the 3000-2850 cm⁻¹ region for C-H stretches of the aliphatic groups.

-

Strong peaks in the 1250-1000 cm⁻¹ region for the C-O stretches of the ester and ether groups.[27]

-

Caption: Relevance of physical properties in drug development.

Conclusion

The physical properties of this compound define its identity, purity, and suitability for use in pharmaceutical synthesis. While some key experimental data points like melting point and specific rotation are not yet widely published, the standardized protocols detailed in this guide provide a clear path for their determination. A comprehensive characterization, combining thermal analysis, solubility profiling, optical activity measurement, and spectroscopic confirmation, is essential for any researcher or developer utilizing this important chiral building block.

References

-

ChemUniverse. (n.d.). This compound. Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

University of Technology. (2021). experiment (1) determination of melting points. Retrieved from [Link]

-

GeeksforGeeks. (2023). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Specific Rotation. Retrieved from [Link]

-

Wikipedia. (n.d.). Specific rotation. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

-

Vijay Nazare. (n.d.). Determination of Boiling Point (B.P). Retrieved from [Link]

-

Rudolph Research Analytical. (n.d.). Optical Rotation - Specific Rotation Measurement Procedures. Retrieved from [Link]

-

Science in Motion. (n.d.). DETERMINATION OF BOILING POINTS. Retrieved from [Link]

-

JoVE. (2017). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [https://www.jove.com/v/512 melting-point-determination-of-solid-organic-compounds]([Link] melting-point-determination-of-solid-organic-compounds)

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

digicollections.net. (n.d.). 1.4 Determination of optical rotation and specific rotation. Retrieved from [Link]

-

Chemsigma. (n.d.). This compound [222555-06-8]. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate. Retrieved from [Link]

- Google Patents. (n.d.). EP1237855B1 - Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid.

-

Blokhin, M. E., et al. (2023). Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. PMC - NIH. Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4: Guidance on the design and conduct of equilibrium solubility studies. Retrieved from [Link]

-

Organic Process Research & Development. (2004). Process Development and Scale-Up of the PPAR Agonist NNC 61-4655. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate. Retrieved from [Link]

-

American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). Retrieved from [Link]

-

MySkinRecipes. (n.d.). (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate. Retrieved from [Link]

-

Filo. (2024). Figure A: 1H NMR spectrum of ethyl propanoate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 222555-06-8 | Product Name : Ethyl (S)-2-Ethoxy-3-(4-hydroxyphenyl)propionate. Retrieved from [Link]

-

NIST WebBook. (n.d.). Ethyl-β-(4-hydroxy-3-methoxy-phenyl)-propionate. Retrieved from [Link]

Sources

- 1. chem.bg.ac.rs [chem.bg.ac.rs]

- 2. (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate [myskinrecipes.com]

- 3. Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate | C13H18O4 | CID 9816147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 222555-06-8 CAS MSDS (this compound ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. echemi.com [echemi.com]

- 8. Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate | C13H18O4 | CID 11791243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. byjus.com [byjus.com]

- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 14. byjus.com [byjus.com]

- 15. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. EP1237855B1 - Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid - Google Patents [patents.google.com]

- 19. who.int [who.int]

- 20. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 21. Specific rotation - Wikipedia [en.wikipedia.org]

- 22. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 23. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 24. digicollections.net [digicollections.net]

- 25. rudolphresearch.com [rudolphresearch.com]

- 26. Figure \mathrm { A } : { } ^ { 1 } \mathrm { H } NMR spectrum of ethyl pr.. [askfilo.com]

- 27. Ethyl-β-(4-hydroxy-3-methoxy-phenyl)-propionate [webbook.nist.gov]

An In-depth Technical Guide to the Starting Materials for the Synthesis of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester

This compound is a chiral molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a stereogenic center, a phenolic hydroxyl group, and an ethoxypropionic acid ester moiety, makes it a valuable precursor for the synthesis of various pharmacologically active compounds. Notably, it serves as a key building block for the development of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonists, which are crucial in the management of type 2 diabetes and other metabolic disorders[1]. The precise stereochemistry at the C2 position is often critical for biological activity, making the selection of an appropriate and efficient synthetic strategy paramount.

This technical guide provides a comprehensive analysis of the primary starting materials and synthetic routes for the preparation of this compound. We will delve into two principal strategies: a chiral pool approach commencing with a naturally occurring amino acid, and an asymmetric synthesis approach starting from a simple achiral precursor. Each strategy will be evaluated based on its efficiency, stereochemical control, and practical applicability in a research and development setting.

Strategic Decision: Chiral Pool Synthesis vs. Asymmetric Synthesis

The synthesis of a specific enantiomer like this compound necessitates a strategy that can effectively control the stereochemistry at the chiral center. Two major philosophies dominate this field:

-

Chiral Pool Synthesis: This approach utilizes a readily available, inexpensive, and enantiomerically pure natural product as the starting material. The inherent chirality of the starting material is carried through the synthetic sequence to the final product.

-

Asymmetric Synthesis: This strategy begins with an achiral or racemic starting material and employs a chiral reagent or catalyst to induce the formation of the desired enantiomer in excess.

This guide will explore both avenues, providing a comparative framework for researchers to select the most suitable pathway based on their specific needs and resources.

Part 1: The Chiral Pool Approach - Leveraging L-Tyrosine

The most direct and widely recognized starting material for the synthesis of this compound is the naturally occurring amino acid, L-tyrosine [2][3]. Its inherent (S)-configuration at the α-carbon and the presence of the 4-hydroxyphenyl side chain make it an ideal and cost-effective chiral precursor.

The synthetic pathway from L-tyrosine involves three key transformations:

-

Diazotization: Conversion of the α-amino group to a hydroxyl group with retention of stereochemistry.

-

O-Ethylation (Etherification): Selective introduction of the ethoxy group at the α-hydroxyl position.

-

Esterification: Conversion of the carboxylic acid to its ethyl ester.

Caption: Synthetic pathway from L-Tyrosine.

Step 1: Stereospecific Diazotization of L-Tyrosine

The conversion of the primary amino group of L-tyrosine to a hydroxyl group is a critical step that must proceed with retention of the (S)-stereochemistry. This is typically achieved through a diazotization reaction, followed by nucleophilic substitution by water.

Protocol:

-

Dissolution: Dissolve L-tyrosine in an aqueous acidic solution (e.g., dilute sulfuric acid or hydrochloric acid) at a low temperature (typically 0-5 °C) in an ice bath.

-

Diazotization: Add a solution of sodium nitrite (NaNO₂) dropwise to the cooled tyrosine solution with vigorous stirring. The temperature must be strictly controlled to prevent side reactions and decomposition of the diazonium salt intermediate. The reaction progress can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper.

-

Hydrolysis: After the addition of sodium nitrite is complete, the reaction mixture is typically allowed to warm to room temperature or gently heated to facilitate the hydrolysis of the diazonium salt to the corresponding hydroxyl group.

-

Work-up and Isolation: The resulting (S)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid is then extracted from the aqueous solution using an organic solvent (e.g., ethyl acetate) and purified, for instance, by crystallization.

Causality of Experimental Choices:

-

Low Temperature: The diazonium salt intermediate is unstable and can decompose or undergo unwanted side reactions at higher temperatures. Maintaining a low temperature is crucial for obtaining a good yield of the desired product.

-

Acidic Conditions: The presence of a strong acid is necessary to generate nitrous acid in situ from sodium nitrite, which is the reactive species for the diazotization of the primary amine.

-

Retention of Stereochemistry: The reaction generally proceeds with retention of configuration at the chiral center, which is a key advantage of this method.

Step 2: Selective O-Ethylation of the α-Hydroxyl Group

The introduction of the ethoxy group at the C2 position is typically achieved via a Williamson ether synthesis. This reaction involves the deprotonation of the α-hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an ethylating agent. A significant challenge in this step is the selective ethylation of the aliphatic α-hydroxyl group over the more acidic phenolic hydroxyl group.

Protocol for Selective α-O-Ethylation:

-

Protection (Optional but Recommended): To avoid competing reactions at the phenolic hydroxyl and carboxylic acid groups, it is advisable to protect these functionalities prior to etherification. The carboxylic acid can be protected as an ester (e.g., methyl or benzyl ester), and the phenolic hydroxyl can be protected with a suitable protecting group (e.g., benzyl ether).

-

Deprotonation: The protected intermediate is treated with a suitable base to deprotonate the α-hydroxyl group. The choice of base is critical for selectivity. A strong, non-nucleophilic base is often preferred.

-

Ethylation: An ethylating agent, such as ethyl iodide, ethyl bromide, or diethyl sulfate, is added to the reaction mixture. The reaction is typically carried out in an aprotic polar solvent like DMF or THF.

-

Deprotection: Following the successful ethylation, the protecting groups on the phenolic hydroxyl and carboxylic acid are removed under appropriate conditions to yield (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid.

Causality of Experimental Choices:

-

Protection Strategy: A well-chosen protection strategy is key to the success of this step. The protecting groups must be stable to the conditions of the etherification reaction and easily removable without affecting the newly formed ether linkage or the stereocenter.

-

Base Selection: The basicity and steric hindrance of the base can influence the regioselectivity of the deprotonation.

Step 3: Fischer Esterification

The final step in this sequence is the esterification of the carboxylic acid group to form the desired ethyl ester. The Fischer esterification is a classic and straightforward method for this transformation.

Protocol:

-

Reaction Setup: (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid is dissolved in a large excess of absolute ethanol, which serves as both the reactant and the solvent.

-

Acid Catalyst: A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added to the solution[4].

-

Reflux: The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the ester. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, the excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a mild base (e.g., sodium bicarbonate solution) to remove any unreacted carboxylic acid and the acid catalyst. The organic layer is then dried and the solvent evaporated to yield the crude product, which can be further purified by column chromatography or crystallization.

Causality of Experimental Choices:

-

Excess Ethanol: The Fischer esterification is a reversible reaction. Using a large excess of ethanol shifts the equilibrium towards the product side, thereby increasing the yield of the desired ester.

-

Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the ethanol.

Part 2: Asymmetric Synthesis from an Achiral Precursor

An alternative and powerful approach to this compound involves starting from a simple, achiral precursor, 4-hydroxybenzaldehyde . This strategy relies on the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction.

Two plausible asymmetric methods are:

-

Asymmetric Aldol Addition using a Chiral Auxiliary.

-

Asymmetric Darzens Condensation.

Caption: Asymmetric synthesis pathways.

Strategy 1: Asymmetric Aldol Addition with a Chiral Auxiliary

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct a stereoselective reaction. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in asymmetric aldol reactions.

Conceptual Workflow:

-

Attachment of Chiral Auxiliary: An acetate unit is attached to a chiral auxiliary, such as an Evans oxazolidinone.

-

Enolate Formation: The resulting N-acetyl oxazolidinone is treated with a base (e.g., lithium diisopropylamide, LDA) to form a chiral enolate.

-

Diastereoselective Aldol Addition: The chiral enolate is then reacted with 4-hydroxybenzaldehyde. The steric hindrance of the chiral auxiliary directs the attack of the enolate on the aldehyde from a specific face, leading to the formation of a diastereomerically enriched aldol adduct.

-

Cleavage of the Auxiliary and Esterification: The chiral auxiliary is cleaved from the aldol adduct, and the resulting carboxylic acid is esterified to the ethyl ester. This cleavage can often be achieved under conditions that also facilitate esterification.

-

O-Ethylation: The resulting (S)-2-hydroxy-3-(4-hydroxyphenyl)propionic acid ethyl ester is then O-ethylated at the α-hydroxyl group as described in the chiral pool synthesis section.

Advantages:

-

High Stereocontrol: This method can provide very high levels of diastereoselectivity, leading to a product with high enantiomeric excess.

-

Predictable Stereochemistry: The stereochemical outcome is often predictable based on the structure of the chiral auxiliary and the reaction conditions.

Challenges:

-

Multi-step Process: This route involves several steps, including the attachment and removal of the chiral auxiliary.

-

Cost of Chiral Auxiliary: Chiral auxiliaries can be expensive, although they can often be recovered and reused.

Strategy 2: Asymmetric Darzens Condensation

The Darzens condensation is a reaction between a carbonyl compound and an α-haloester in the presence of a base to form an α,β-epoxy ester (glycidic ester)[5][6]. The development of asymmetric versions of this reaction provides a potential route to the chiral target molecule.

Conceptual Workflow:

-

Asymmetric Epoxidation: 4-hydroxybenzaldehyde is reacted with an ethyl α-haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate) in the presence of a chiral base or a chiral phase-transfer catalyst. This would ideally lead to the formation of an enantiomerically enriched ethyl 3-(4-hydroxyphenyl)glycidate.

-

Regioselective Epoxide Opening: The resulting chiral epoxide is then opened by a nucleophile. For the synthesis of the target molecule, a reductive opening of the epoxide at the β-position would be required to generate the α-hydroxy ester.

-

O-Ethylation: The α-hydroxyl group of the resulting ester is then ethylated.

Advantages:

-

Atom Economy: The Darzens reaction is a convergent process that forms a carbon-carbon bond and an epoxide ring in a single step.

Challenges:

-

Stereocontrol: Achieving high enantioselectivity in the Darzens condensation can be challenging and is an active area of research.

-

Regioselectivity of Epoxide Opening: The subsequent opening of the epoxide must be highly regioselective to yield the desired α-hydroxy ester.

Comparative Analysis of Starting Materials and Routes

| Parameter | Chiral Pool Synthesis (from L-Tyrosine) | Asymmetric Synthesis (from 4-Hydroxybenzaldehyde) |

| Starting Material Cost | Generally low, as L-tyrosine is a readily available amino acid. | Very low, as 4-hydroxybenzaldehyde is a common bulk chemical. |

| Stereochemical Control | Excellent, as the chirality is inherent in the starting material. | Dependent on the efficiency of the chiral auxiliary or catalyst; can be very high but requires careful optimization. |

| Number of Steps | Relatively few key transformations. | Can be longer, especially when considering the attachment and removal of a chiral auxiliary. |

| Scalability | Generally scalable, although the diazotization step requires careful temperature control. | Can be scalable, but the cost and availability of the chiral catalyst or auxiliary may be a limiting factor on a large scale. |

| Overall Yield | Can be moderate to good, depending on the efficiency of each step. | Can be high if the asymmetric step is efficient. |

| Versatility | Limited to the synthesis of the (S)-enantiomer unless D-tyrosine is used. | Potentially allows for the synthesis of either enantiomer by choosing the appropriate chiral auxiliary or catalyst. |

Conclusion and Recommendations

For the synthesis of this compound, the chiral pool approach starting from L-tyrosine is the most direct, reliable, and cost-effective method , particularly for laboratory-scale synthesis and initial drug development studies. The inherent chirality of L-tyrosine obviates the need for complex and often expensive asymmetric induction steps. The key challenges in this route lie in the stereospecific diazotization and the selective O-ethylation of the α-hydroxyl group. With careful optimization of reaction conditions and potentially the use of protecting groups, this pathway offers a robust and efficient synthesis.